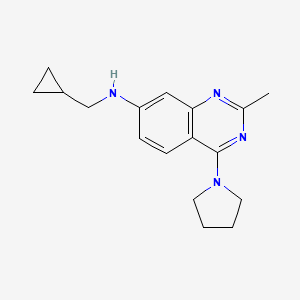
N-(Cyclopropylmethyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine
Cat. No. B8728589
M. Wt: 282.4 g/mol
InChI Key: VWPSDCIDSSZADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07205309B2
Procedure details


A suspension of 0.15 g (0.513 mmol) of 7-bromo-2-methyl-4-pyrrolidin-1-yl-quinazoline, 21.3 mg (0.034 mmol) racemic BINAP, 3.8 mg (0.017 mmol) of palladium(II)acetate and 65.8 mg (0.685 mmol) of sodium tert-butylate in toluene (8 ml) was treated at RT with 0.365 g (5.13 mmol) of aminomethyl cyclopropane and then heated to reflux under an argon atmosphere for 20 h. The reaction mixture was then filtered by suction over fiberglass filter paper and the filtrate was partitioned between EtOAc and water. The layers were separated, the organic layer dried over sodium sulphate and concentrated in vacuo. The residue was applied to silica gel column with CH2Cl2/MeOH/NH4OH (10:1:0.2) as eluent. Combination of the purified fractions and concentration in vacuo gave 68 mg (46.9%) of the desired cyclopropylmethyl-(2-methyl-4-pyrrolidin-1-yl-quinazolin-7-yl)-amine as brown viscous oil. ISP mass spectrum, m/e: 283.2 (M+1 calculated for C17H22N4: 283).
Name
7-bromo-2-methyl-4-pyrrolidin-1-yl-quinazoline
Quantity
0.15 g
Type
reactant
Reaction Step One


[Compound]
Name
sodium tert-butylate
Quantity
65.8 mg
Type
reactant
Reaction Step One




Yield
46.9%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[C:10]2[C:5]([C:6]([N:13]3[CH2:17][CH2:16][CH2:15][CH2:14]3)=[N:7][C:8]([CH3:12])=[N:9]2)=[CH:4][CH:3]=1.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.[NH2:64][CH2:65][CH:66]1[CH2:68][CH2:67]1>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:66]1([CH2:65][NH:64][C:2]2[CH:11]=[C:10]3[C:5]([C:6]([N:13]4[CH2:17][CH2:16][CH2:15][CH2:14]4)=[N:7][C:8]([CH3:12])=[N:9]3)=[CH:4][CH:3]=2)[CH2:68][CH2:67]1 |f:4.5.6|
|
Inputs


Step One
|
Name
|
7-bromo-2-methyl-4-pyrrolidin-1-yl-quinazoline
|
|
Quantity
|
0.15 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C2C(=NC(=NC2=C1)C)N1CCCC1
|
|
Name
|
|
|
Quantity
|
21.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
[Compound]
|
Name
|
sodium tert-butylate
|
|
Quantity
|
65.8 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
3.8 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0.365 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC1CC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under an argon atmosphere for 20 h
|
|
Duration
|
20 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered by suction over fiberglass
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter paper
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was partitioned between EtOAc and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer dried over sodium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Combination of the purified fractions and concentration in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)CNC1=CC=C2C(=NC(=NC2=C1)C)N1CCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 68 mg | |
| YIELD: PERCENTYIELD | 46.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 46.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
